![molecular formula C14H9Cl3O2 B2487045 3-氯-4-[(3,4-二氯苯甲基)氧基]苯甲醛 CAS No. 443126-28-1](/img/structure/B2487045.png)

3-氯-4-[(3,4-二氯苯甲基)氧基]苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves the reaction of precursor substances to form the desired chemical structure. For instance, the preparation of (E)-4-[4-(4-Chlorobenzyloxy)benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, which shares a similar structural motif, was achieved through the reaction of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and 4-(4-chlorobenzyloxy)benzaldehyde, demonstrating the interplay of molecular components to achieve complex structures (Tuoping Hu, 2006).

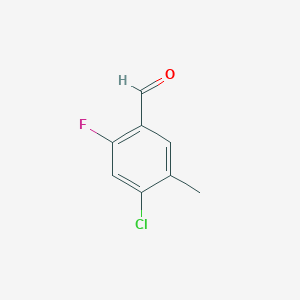

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by specific spatial arrangements and bond angles, contributing to their chemical behavior. The molecular structure of related compounds, such as the one synthesized by Hu (2006), reveals substituted benzaldehyde groups making dihedral angles with adjacent rings, illustrating the complex three-dimensional arrangement of atoms within the molecule.

Chemical Reactions and Properties

Chemical reactions involving 3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde and similar compounds can be diverse, depending on the functional groups present and the reaction conditions. For example, the regioselective protection of hydroxyl groups in related compounds shows the specificity of chemical reactions, yielding products with precise modifications (G. Plourde & R. R. Spaetzel, 2002).

Physical Properties Analysis

The physical properties of such compounds, including melting points and solubility, can be determined through experimental methods. For instance, the synthesis of related compounds and the measurement of their physical properties provide insight into the material characteristics that influence their handling and application in further chemical reactions (Liu Guang-ming, 2010).

科学研究应用

1. 化学合成和保护基团

Plourde和Spaetzel(2002年)在《分子:合成化学和天然产物化学期刊》中的研究重点介绍了对3,4-二羟基苯甲醛的4-羟基的区域选择性保护,使用了包括3,4-二氯苯甲基在内的各种保护基团。这种方法对于合成需要选择性反应的复杂有机化合物至关重要(Plourde & Spaetzel, 2002)。

2. 催化和氧化反应

在催化领域,对苄醇氧化为苯甲醛的研究为类似化合物的应用提供了见解。Sharma等人(2012年)在《催化通讯》中讨论了介孔Ti-SBA-15的氧化性能如何通过氯磺酸处理而得到增强,从而实现苄醇转化为苯甲醛的三倍增加(Sharma, Soni, & Dalai, 2012)。

3. 有机合成

对杂环化合物合成的研究也提供了相关见解。Majo和Perumal(1996年)在《有机化学期刊》中探讨了杂环β-氯乙烯醛的一锅法合成,包括3-氯-1H-吲哚-2-羧醛,展示了这类化合物在有机合成中的多功能性(Majo & Perumal, 1996)。

4. 抗菌应用

Talybov,Akhmedova和Yusubov(2022年)在《SOCAR论文集》中探讨了从氯甲基苄醚和氯(溴)取代苯甲醛合成反式-2-苄氧基-3(4-氯(溴苯基)环氧烷的研究。合成的化合物显示出潜力作为润滑油和燃料的抗菌添加剂,表明这类化合物在生物医学中的相关性(Talybov, Akhmedova, & Yusubov, 2022)。

安全和危害

作用机制

Target of Action

The compound contains a benzaldehyde group, which is commonly used as a key building block in the synthesis of Schiff base ligands . These ligands can bind to various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound.

Mode of Action

The mode of action would depend on the specific biological target. Benzaldehyde derivatives can participate in various chemical reactions, such as nucleophilic substitution . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the compound’s storage temperature is typically ambient temperature .

属性

IUPAC Name |

3-chloro-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c15-11-3-1-10(6-12(11)16)8-19-14-4-2-9(7-18)5-13(14)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBIMRAYVDRKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane](/img/structure/B2486974.png)

![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486975.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)

![8-(2-chloroethyl)-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486978.png)